1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
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Overview
Description
1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a hydroxy group, and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea typically involves the reaction of benzyl isocyanate with 3-hydroxy-3-(oxan-4-yl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
- 1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]carbamate
- 1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]thiourea
Comparison: 1-Benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties compared to its carbamate and thiourea analogs. The presence of the urea group may enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-15(14-7-10-21-11-8-14)6-9-17-16(20)18-12-13-4-2-1-3-5-13/h1-5,14-15,19H,6-12H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOXNDXUHAJMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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